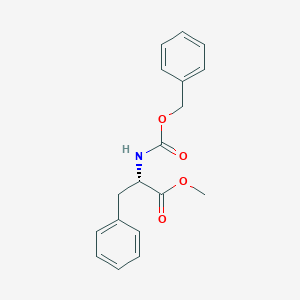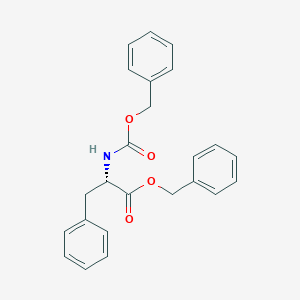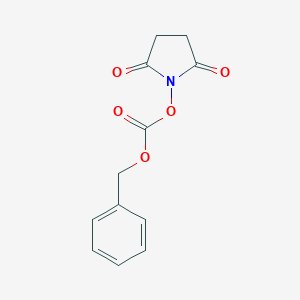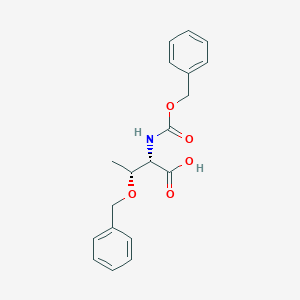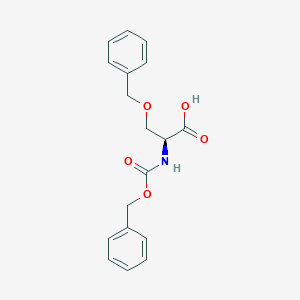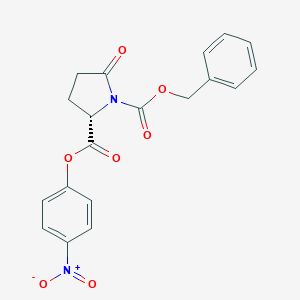
Z-Pyr-ONp
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Z-Pyr-ONp has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Z-Pyr-ONp, also known as Zinc pyrithione, is a coordination complex of zinc . It primarily targets fungal and bacterial cells . It exhibits fungistatic properties, inhibiting the division of fungal cells, and bacteriostatic properties, inhibiting bacterial cell division . It is used in the treatment of various skin conditions such as seborrhoeic dermatitis and dandruff .
Mode of Action
Zinc pyrithione’s antifungal effect is thought to derive from its ability to disrupt membrane transport by blocking the proton pump that energizes the transport mechanism . This disruption inhibits the division of fungal and bacterial cells, thereby preventing their growth and proliferation .
Biochemical Pathways
It is known that the compound interferes with the membrane transport system of fungal and bacterial cells . This disruption affects the cells’ ability to maintain their internal environment, leading to inhibited growth and division .
Pharmacokinetics
It is known that the compound has a low solubility in water , which may affect its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of fungal and bacterial cell division . This leads to a decrease in the population of these microorganisms, thereby alleviating symptoms of conditions such as seborrhoeic dermatitis and dandruff .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low solubility in water may affect its efficacy in aqueous environments. Additionally, the compound is slowly decomposed by ultraviolet light, providing years of protection in direct sunlight . This makes it suitable for use in outdoor paints and other products that protect against mildew and algae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pyr-ONp typically involves the reaction of pyridine derivatives with specific reagents under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions on the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields while minimizing the risk of contamination. The industrial production process also includes rigorous quality control measures to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Pyr-ONp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like halides and electrophiles like alkylating agents, often used in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced pyridine derivatives. Substitution reactions can result in various substituted pyridine compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Pyrithione: Known for its antimicrobial properties and used in various medical and industrial applications.
Spiropyrans: Photochromic compounds that can switch between different isomers under specific conditions, used in smart materials and molecular electronics
Uniqueness
Z-Pyr-ONp is unique due to its specific chemical structure and properties, which make it particularly useful in proteomics research and as a building block for more complex molecules. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-(4-nitrophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c22-17-11-10-16(18(23)28-15-8-6-14(7-9-15)21(25)26)20(17)19(24)27-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOXQJWPSHSDJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428586 | |
| Record name | Z-Pyr-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40356-52-3 | |
| Record name | Z-Pyr-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)






